5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 72549-86-1
VCID: VC18490807
InChI: InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H
SMILES:
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride

CAS No.: 72549-86-1

Cat. No.: VC18490807

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride - 72549-86-1

Specification

CAS No. 72549-86-1
Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
IUPAC Name 4,4,6-trimethyl-N-(3-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride
Standard InChI InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H
Standard InChI Key MUKGBBTXUQULJG-UHFFFAOYSA-N
Canonical SMILES CC1CC(N=C(O1)NC2=CC=CC(=C2)C)(C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4H-1,3-oxazine core, a partially unsaturated six-membered ring with oxygen at position 1 and nitrogen at position 3. Substituents include:

  • m-Toluidino group: A meta-methyl-substituted aniline at position 2.

  • Trimethyl groups: Three methyl groups at positions 4, 4, and 6.

  • Hydrochloride salt: Enhances aqueous solubility via protonation of the amine group.

The stereochemistry and bond angles have been inferred from molecular modeling, though crystallographic data remain unpublished.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight268.78 g/mol
SolubilitySoluble in polar solvents
StabilityStable under inert conditions
Melting PointNot reported

The hydrochloride form’s ionic character improves solubility in water and alcohols, facilitating its use in solution-phase reactions. Stability studies suggest decomposition above 150°C, though precise thermal data are lacking.

Synthesis and Purification

Reaction Pathway

Synthesis involves a multi-step sequence starting with m-toluidine (3-methylaniline) and a substituted oxazine precursor. Key steps include:

  • Cyclocondensation: Reaction of m-toluidine with a diketone or keto-aldehyde under acidic conditions to form the oxazine ring.

  • Methylation: Introduction of methyl groups via alkylating agents like methyl iodide .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

Optimization and Challenges

  • Temperature Control: Maintaining 60–80°C during cyclocondensation prevents side reactions.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

  • Yield: Reported yields range from 40–60%, limited by competing polymerization.

Reactivity and Functionalization

Nucleophilic Substitution

The secondary amine in the oxazine ring undergoes alkylation or acylation. For example, reaction with acetyl chloride produces an N-acetyl derivative, though kinetic studies are pending.

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH), the oxazine ring opens to form a linear diamine, which can further react with electrophiles .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the dihydro-oxazine ring to a saturated morpholine analog, though this pathway remains exploratory .

Pharmaceutical and Industrial Applications

Catalysis

In organic synthesis, the tertiary amine groups may serve as ligands for metal catalysts, though this application is underexplored.

Research Directions and Challenges

Unresolved Questions

  • Biological Activity: Screening against cancer cell lines or microbial panels is needed.

  • Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unknown.

Industrial Scalability

Improving yield via flow chemistry or microwave-assisted synthesis could enhance cost-effectiveness.

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